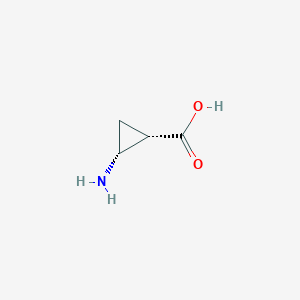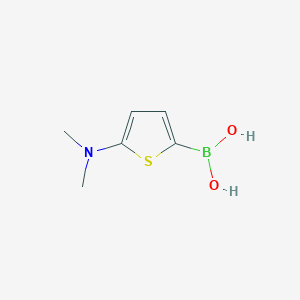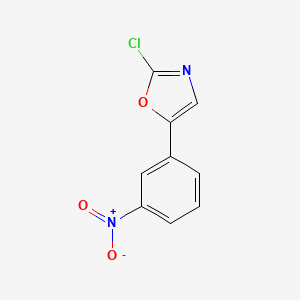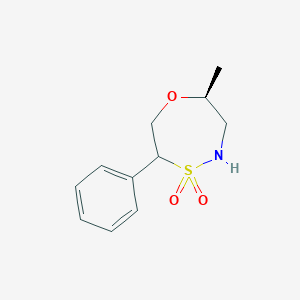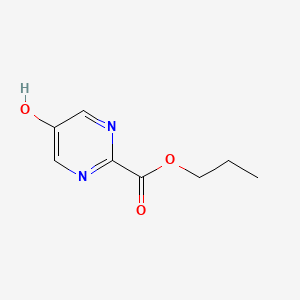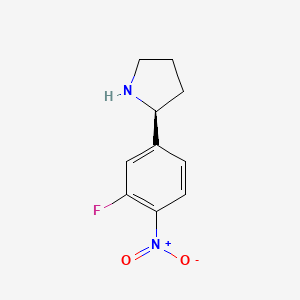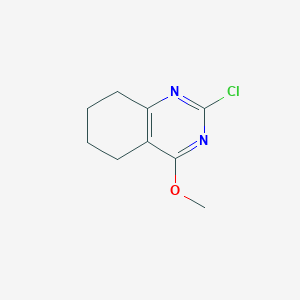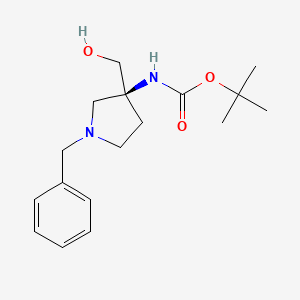
tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods: Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently. This method is more versatile and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate is used as a protecting group for amines. It is stable under various reaction conditions and can be removed selectively .
Biology: Its structural features make it a valuable scaffold for designing biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It can be used to synthesize derivatives with improved pharmacokinetic properties .
Industry: In the materials science industry, carbamates are used in the production of polymers and coatings. The stability and reactivity of tert-butyl carbamates make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme catalysis and receptor-ligand interactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
tert-Butyl carbanilate: Another carbamate with a phenyl group instead of a benzyl group.
N-Boc-ethanolamine: A carbamate with an ethanolamine moiety.
Uniqueness: tert-Butyl (S)-(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)carbamate is unique due to its chiral center and the presence of both benzyl and hydroxymethyl groups. These structural features provide it with distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)/t17-/m0/s1 |
InChI Key |
YAJSWXXRXAAIHN-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCN(C1)CC2=CC=CC=C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


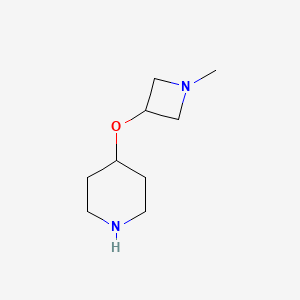

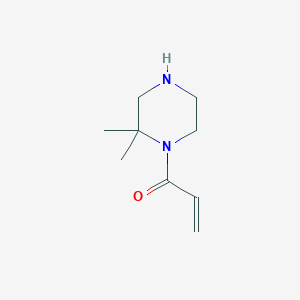
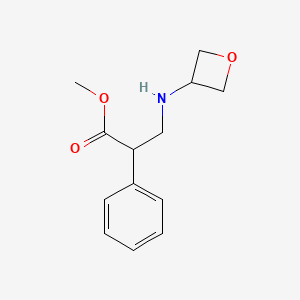
![7,8-Dihydrooxepino[3,2-d]pyrimidin-9(6H)-one](/img/structure/B12980600.png)
![4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12980608.png)
